molecular formula C15H21Cl2N3O3 B12843362 tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12843362
M. Wt: 362.2 g/mol
InChI Key: ZJQOHQWPKBFDRF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Dess-Martin periodinane

    Reducing Agents: Sodium borohydride

    Solvents: Dichloromethane, methanol

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives and pyrimidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a methoxy group attached to a dichloropyrimidine moiety, and a tert-butyl ester functional group. Its molecular formula is C15H21Cl2N3O3C_{15}H_{21}Cl_2N_3O_3 with a molar mass of approximately 362.25 g/mol .

Key Properties

PropertyValue
Molecular FormulaC15H21Cl2N3O3
Molar Mass362.25 g/mol
Density1.284 g/cm³ (predicted)
Boiling Point450.4 °C (predicted)
pKa-2.18 (predicted)

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it could act as an inhibitor of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other protein kinases .

Antiviral Activity

In addition to antitumor properties, the compound has also been investigated for antiviral activities. Compounds structurally related to this compound have demonstrated efficacy against viruses such as Herpes simplex virus type I and Poliovirus type I, suggesting that this compound might possess similar antiviral properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example, one study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating potent antitumor activity .

In Vivo Studies

In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest that when administered in animal models, it can significantly reduce tumor size while exhibiting a favorable safety profile . Further research is needed to fully elucidate its pharmacological potential.

Properties

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-5-4-10(7-20)8-22-9-11-6-18-13(17)19-12(11)16/h6,10H,4-5,7-9H2,1-3H3

InChI Key

ZJQOHQWPKBFDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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